molecular formula C20H20N8O2 B2531174 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 2197615-40-8

4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B2531174
CAS No.: 2197615-40-8
M. Wt: 404.434
InChI Key: SIJPCTFFKAABCO-UHFFFAOYSA-N
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Description

4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a high-purity chemical compound offered for research and development purposes. This complex molecule features a hybrid structure combining a [1,2,4]triazolo[4,3-b]pyridazine core, a piperidine moiety, and a phenyl-1,2,3-triazole group. Such multi-heterocyclic architectures are of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted therapeutic agents. The integrated triazole and pyridazine systems, which are known to serve as key pharmacophores, suggest potential for investigating enzyme inhibition and receptor modulation. Researchers may explore its application in oncology, neuroscience, and immunology, given the prevalence of similar structural motifs in these fields. The compound's specific mechanism of action and primary research applications are yet to be fully characterized and represent a promising area for scientific investigation. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. All necessary quality control data, including Certificate of Analysis (CoA), is provided to ensure experimental reproducibility and reliability.

Properties

IUPAC Name

[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c1-30-18-8-7-17-22-23-19(27(17)25-18)14-9-11-26(12-10-14)20(29)16-13-21-28(24-16)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJPCTFFKAABCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates multiple heterocycles, which may contribute to a range of biological activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its intricate arrangement of triazole and pyridazine rings. The molecular formula is C18H20N6O3C_{18}H_{20}N_{6}O_{3} with a molecular weight of approximately 368.40 g/mol. The presence of methoxy and phenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities including:

  • Antitumor Activity : Compounds containing triazole and pyridazine moieties have been studied for their anticancer properties. For instance, derivatives have shown potent inhibition against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : Some derivatives demonstrate antimicrobial activity against a range of pathogens. The triazole ring is known for its role in enhancing the efficacy of antimicrobial agents .
  • Vasodilatory Effects : Recent studies have explored the vasodilatory potential of related compounds. These agents are being investigated for their ability to relax vascular smooth muscle, which could be beneficial in treating hypertension .

Antitumor Activity

A study focused on triazolo-pyridazine derivatives revealed that certain compounds exhibited IC50 values as low as 0.15 μM against MCF-7 cells. These findings suggest that the incorporation of specific substituents can significantly enhance antitumor efficacy .

Antimicrobial Studies

Preliminary assays on similar triazole derivatives indicated promising results against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

Vasodilatory Research

In vitro studies on related pyridazinone derivatives showed EC50 values ranging from 0.02916 to 1.907 µM in vasorelaxation assays, indicating potent vasodilatory effects compared to conventional treatments like hydralazine .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsIC50/EC50 Values
AntitumorTriazolo-pyridazine derivativesInhibition of cancer cell proliferation0.15 - 0.83 μM
AntimicrobialTriazole derivativesBactericidal activityVaries by pathogen
VasodilatoryPyridazinone derivativesRelaxation of vascular smooth muscle0.02916 - 1.907 µM

The biological activity of the compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Many triazole-containing compounds act as inhibitors for various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors can lead to downstream effects such as vasodilation or apoptosis in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing further proliferation.

Comparison with Similar Compounds

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-pyrazole-4-carbonyl)piperidine (CAS 2200320-72-3)

  • Structural Differences : Replaces the methoxy group with a cyclopropyl substituent and substitutes the 2-phenyltriazole carbonyl with a pyrazole-4-carbonyl group.
  • Molecular Weight : 337.38 g/mol, significantly lower than the target compound due to the smaller cyclopropyl group and absence of a phenyl ring.

2-(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole (CAS 2415573-93-0)

  • Structural Differences : Features a benzoxazole substituent instead of the phenyltriazole carbonyl and a methyl group at position 3 of the triazolopyridazine.
  • Molecular Weight : 362.4 g/mol.
  • Implications : The benzoxazole moiety introduces additional aromaticity and hydrogen-bonding capacity, which could influence target binding affinity .

Heterocyclic Core Modifications

Imidazo[1,2-a]pyridine-Triazole Hybrids ()

Compounds such as (8p) and (10a) feature imidazo[1,2-a]pyridine fused with triazole systems.

  • Key Differences : The imidazopyridine core lacks the pyridazine ring present in the target compound.

Triazolo[3,4-b][1,3,4]thiadiazoles ()

  • Structural Differences : Replace the pyridazine ring with a thiadiazole system.

Physicochemical Properties

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point/State
Target Compound Triazolopyridazine 6-Methoxy, 2-phenyltriazole ~450 (estimated) Likely solid
CAS 2200320-72-3 Triazolopyridazine 6-Cyclopropyl, pyrazole carbonyl 337.38 Not reported
CAS 2415573-93-0 Triazolopyridazine 3-Methyl, benzoxazole 362.4 Not reported
Compound 8p Imidazopyridine-triazole 4-Methoxy-2-nitrophenyl 525.92 104–105°C (solid)

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